Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide
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Overview
Description
Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties It is characterized by the presence of a thieno[2,3-d]isothiazole ring system, which is fused with a pyrazole ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide typically involves the following steps:
Formation of the Thieno[2,3-d]isothiazole Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and isothiocyanates.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones.
Substitution Reactions: Chlorine and methyl groups are introduced through halogenation and alkylation reactions, respectively.
Oxidation: The final step involves the oxidation of the compound to form the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group to other functional groups.
Substitution: The chlorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]isothiazole Derivatives: Compounds with similar ring structures but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings substituted with various functional groups.
Uniqueness
Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide is unique due to its specific combination of a thieno[2,3-d]isothiazole ring and a chlorinated, methylated pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
113387-69-2 |
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Molecular Formula |
C10H8ClN3O2S2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)thieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C10H8ClN3O2S2/c1-5-8(11)6(2)14(12-5)10-9-7(3-4-17-9)18(15,16)13-10/h3-4H,1-2H3 |
InChI Key |
KHDGZJRDGAXZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=NS(=O)(=O)C3=C2SC=C3)C)Cl |
Origin of Product |
United States |
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